6-(Azepan-4-ylmethyl)quinoline dihydrochloride
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Overview
Description
6-(Azepan-4-ylmethyl)quinoline dihydrochloride is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This particular compound is characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a quinoline moiety, and it is commonly used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-4-ylmethyl)quinoline dihydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-4-ylmethyl)quinoline dihydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the quinoline ring to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
6-(Azepan-4-ylmethyl)quinoline dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Azepan-4-ylmethyl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. It may also inhibit enzymes involved in critical biological processes, leading to the disruption of cellular activities . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure and a wide range of applications in medicinal chemistry.
Quinazoline: A structurally related compound with similar biological activities but different chemical properties.
Isoquinoline: Another related compound with distinct pharmacological properties and applications.
Uniqueness
6-(Azepan-4-ylmethyl)quinoline dihydrochloride is unique due to the presence of the azepane ring, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and enhances its potential as a versatile compound in various scientific research fields .
Properties
Molecular Formula |
C16H20N2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(azepan-4-ylmethyl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-3-13(7-10-17-8-1)11-14-5-6-16-15(12-14)4-2-9-18-16/h2,4-6,9,12-13,17H,1,3,7-8,10-11H2 |
InChI Key |
METCVFJLVXPMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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